1-Methyl-5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 222.12 g/mol. It features a pyridine ring substituted with a methyl group, a nitro group, and a trifluoromethyl group. This compound is characterized by its unique structure, which includes a highly electronegative trifluoromethyl group that significantly influences its chemical properties and reactivity. The compound is identified by the CAS number 1879052-51-3 and has various applications in chemical synthesis and biological research .
The reactivity of the compound is enhanced by the electron-withdrawing nature of the nitro and trifluoromethyl groups, which stabilize certain intermediates during these reactions.
The synthesis of 1-Methyl-5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one can be achieved through several methods:
These methods highlight the versatility and accessibility of synthesizing this compound in laboratory settings.
1-Methyl-5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one has several notable applications:
Interaction studies involving 1-Methyl-5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one focus on its binding affinity to biological targets such as enzymes or receptors. These studies are crucial in understanding how this compound might modulate biological pathways and contribute to therapeutic effects.
Several compounds share structural similarities with 1-Methyl-5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one, which can provide insight into its uniqueness:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one | 33252-64-1 | 0.71 |
5-Fluoro-3-nitropyridin-2(1H)-one | 136888-20-5 | 0.71 |
N-(4-Nitro-3-(trifluoromethyl)phenyl)acetamide | 39312-4 | 0.71 |
N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide | 883028-23-7 | 0.69 |
6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one | 22123-19-9 | 0.68 |